N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrazole ring, a xanthene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the xanthene core. The pyrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The xanthene core is often prepared via Friedel-Crafts alkylation or acylation reactions.
Once the core structures are prepared, they are coupled through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and in-line purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers, esters, or sulfonates.
Scientific Research Applications
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and xanthene core can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can be compared with other compounds that have similar structural features:
N-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxamide: Lacks the xanthene core, which may affect its fluorescence properties.
9H-xanthene-9-carboxamide: Lacks the pyrazole ring, which may influence its biological activity.
N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in the combination of the pyrazole ring and xanthene core, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-12-18(23(22-13)10-11-24)21-20(25)19-14-6-2-4-8-16(14)26-17-9-5-3-7-15(17)19/h2-9,12,19,24H,10-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHIRVPIZBOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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